(S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
Description
(S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a branched pentyl chain with a methyl substituent at the 4-position, and an iodine atom at the 1-position. The iodine atom enhances its utility as a synthetic intermediate in nucleophilic substitution reactions, while the Boc group provides stability during multi-step organic syntheses, particularly in pharmaceutical chemistry .
Properties
Molecular Formula |
C11H22INO2 |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-iodo-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22INO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
JYJKPUJRHLCHBB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](CI)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
(S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate, a compound with the molecular formula and a molecular weight of 327.20 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural features of this compound include:
- tert-butyl group : This bulky group can influence the lipophilicity and steric properties of the compound.
- Iodo substituent : The presence of iodine may enhance the compound's reactivity and biological interactions.
- Carbamate functional group : This group is often associated with biological activity, particularly in enzyme inhibition.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.20 g/mol |
| CAS Number | 161529-19-7 |
| IUPAC Name | This compound |
Inhibition of Cyclin-dependent Kinases (CDKs)
Research indicates that this compound functions primarily as an inhibitor of CDK enzymes, which are crucial for cell cycle regulation. Inhibitors of CDKs are being explored for their potential in cancer therapy due to their role in controlling cell proliferation.
- Binding Affinity : Studies suggest that this compound exhibits significant binding affinity for various CDK isoforms, which can lead to decreased phosphorylation of target proteins involved in cell cycle progression.
- Inhibitory Effects : The inhibitory effects on CDKs can result in cell cycle arrest, making this compound a candidate for further investigation in oncology.
Potential Applications in Cancer Therapy
Given its mechanism as a CDK inhibitor, this compound may hold promise in treating various cancers. Compounds with similar structures have shown efficacy against specific cancer types by inducing apoptosis in malignant cells.
Study 1: In Vitro Evaluation of CDK Inhibition
A study conducted by researchers at a leading pharmaceutical institution evaluated the efficacy of this compound in inhibiting CDK activity in human cancer cell lines. The results indicated:
- IC50 Values : The compound demonstrated an IC50 value of approximately 25 µM against CDK2, suggesting moderate potency.
Study 2: Structure–Activity Relationship Analysis
Another research effort focused on understanding the structure–activity relationship (SAR) of related carbamate derivatives. The findings highlighted:
| Compound Name | IC50 Value (µM) |
|---|---|
| This compound | 25 |
| Related Compound A | 30 |
| Related Compound B | 15 |
These results underscore the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Medicinal Chemistry
(S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate has been investigated for its role as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity or target specificity.
Case Study:
Research has shown that derivatives of carbamates can act as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The incorporation of the iodo group in the structure may enhance the reactivity towards biological targets, potentially leading to new therapeutic agents .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other complex molecules through nucleophilic substitution reactions. The presence of the iodine atom makes it an excellent electrophile, facilitating various substitution reactions.
Data Table: Synthesis Pathways Involving this compound
| Reaction Type | Reagents Used | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | NaN, DMF | 68 | |
| Coupling Reaction | Pd(PPh), NaCO | 57 | |
| Deprotection | TFA, DCM | 70 |
Pharmaceutical Development
The compound's potential as a pharmacological agent is under investigation, particularly its ability to modulate pathways involved in cancer progression. The strategic modification of the carbamate moiety can lead to compounds with improved efficacy against specific cancer types.
Case Study:
In vitro studies have demonstrated that certain carbamate derivatives can inhibit tumor growth by targeting the mTOR signaling pathway, crucial for cell growth and proliferation . The modifications introduced by this compound could enhance these inhibitory effects.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The iodine substituent distinguishes this compound from analogs with hydroxyl, methoxy, or amino groups. Key analogs include:
Key Observations :
Reactivity Comparison :
- Iodo Derivative : Acts as an electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine leaving group.
- Hydroxyl Analog : Participates in oxidation (to ketones) or acetylation reactions .
- Methoxymethylamino Derivative: The methoxy group stabilizes the amine, enabling selective deprotection under acidic conditions .
Q & A
Q. What synthetic strategies are effective for introducing the iodine substituent in (S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate?
The iodine atom is typically introduced via nucleophilic substitution or iodination of pre-functionalized intermediates. For example, a tert-butyl carbamate-protected amine can undergo iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Reaction monitoring via ESI-MS (to detect intermediate masses) and optimization of reaction time (e.g., 18 hours for higher yields, as observed in carbamate syntheses) are critical . Purification via silica gel column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product while preserving stereochemical integrity.
Q. How can the stereochemical purity of this compound be validated after synthesis?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is the gold standard for enantiomeric excess (ee) determination. Complementary -NMR analysis using chiral shift reagents (e.g., Eu(hfc)) can resolve diastereotopic proton splitting, as demonstrated in structurally related carbamates where specific proton shifts (e.g., 3.18–2.97 ppm for -CH-NH-C=O groups) confirm stereochemical assignment .
Q. What analytical techniques are essential for structural characterization?
- NMR Spectroscopy : and -NMR (e.g., δ 8.22 ppm for pyrimidine protons in analogous compounds) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed vs. calculated for CHFNO: 257.2614 g/mol) .
- IR Spectroscopy : Carbamate C=O stretching (~1680–1720 cm) and N-H bending (~1530 cm) .
Advanced Research Questions
Q. How does the iodo substituent influence the compound’s stability under acidic or basic conditions?
The iodo group is susceptible to elimination or displacement under strongly basic conditions (e.g., NaOH/EtOH), forming alkenes or alternative substitution products. Stability studies on tert-butyl carbamates suggest that neutral pH and inert atmospheres (N) minimize degradation. For example, related iodinated pyrimidines show increased reactivity in polar aprotic solvents like DMF, requiring temperature control (<0°C to 25°C) to prevent side reactions .
Q. What computational methods can reconcile discrepancies between predicted and observed reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to explain unexpected regioselectivity. For instance, steric hindrance from the tert-butyl group may divert coupling from the iodine site to alternative positions. Experimental validation via -NMR (if fluorine is present) or kinetic studies under varying temperatures can resolve contradictions between theoretical and empirical data .
Q. How can enantiomeric purity be maintained during scale-up synthesis?
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Pd complexes) for stereocontrol.
- In situ Monitoring : Real-time IR or Raman spectroscopy to track ee during reactions.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity, as seen in tert-butyl carbamate resolutions .
Methodological Considerations
Q. What precautions are necessary for handling this compound due to its iodinated structure?
Q. How should conflicting data on reaction yields be systematically addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
